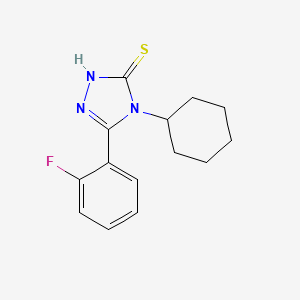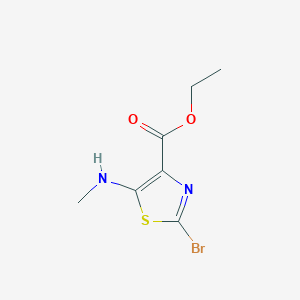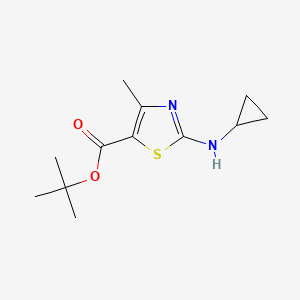
4-cyclohexyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of “4-cyclohexyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol” is not well-documented in the literature .Chemical Reactions Analysis
There is limited information on the chemical reactions involving "this compound" .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not well-documented .Scientific Research Applications
Antitumor Activity
One of the prominent areas of research for 1,2,4-triazole derivatives, including those with cyclohexyl and fluorophenyl groups, is their potential antitumor activity. Studies have shown that specific derivatives of 1,2,4-triazole-3-thiols, with variations in substituents, can exhibit significant antitumor properties. This is attributed to the ability of these compounds to interfere with the proliferation of cancer cells through mechanisms that may involve interaction with cellular targets relevant to cancer growth and survival. For instance, derivatives synthesized by incorporating cyclohexyl substituents have been evaluated for their antitumor efficacy, revealing a possible relationship between their chemical structure and antitumor activity (Kaldrikyan, Minasyan, & Melik-Ogandzhanyan, 2013).
Antimicrobial Activity
Another significant area of application for these triazole derivatives is their antimicrobial efficacy. Research has demonstrated that certain 1,2,4-triazole compounds, when synthesized with specific substituents like fluorophenyl, possess notable antimicrobial properties against a variety of bacterial and fungal pathogens. This antimicrobial activity makes them candidates for developing new antimicrobial agents that could be effective against drug-resistant strains of bacteria and fungi. The structure-activity relationship (SAR) studies of these compounds help in understanding how different substitutions on the triazole ring influence their antimicrobial potency (Dengale et al., 2019).
Chemical Synthesis and Material Science
In the realm of organic synthesis and material science, 1,2,4-triazole derivatives, including those with fluorophenyl groups, have been explored for their utility in synthesizing novel organic compounds and materials. These compounds often serve as key intermediates in the synthesis of more complex molecules with potential applications in various fields such as pharmaceuticals, agrochemicals, and optoelectronic materials. The versatility of the triazole ring, coupled with substituents like fluorophenyl, allows for the creation of molecules with tailored physical, chemical, and biological properties (Rezki et al., 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-cyclohexyl-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3S/c15-12-9-5-4-8-11(12)13-16-17-14(19)18(13)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGNWCJFEFTKBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NNC2=S)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-ethyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2592614.png)

![2-({[3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol](/img/structure/B2592616.png)

![N-(3-fluoro-4-methylphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2592618.png)
![1-{[(4-bromophenyl)carbamoyl]methyl}-N-[(furan-2-yl)methyl]-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2592621.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2592622.png)

![Tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B2592625.png)

![ethyl 4-[[2-[3-[3-(1H-indol-3-yl)propanoylamino]-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2592627.png)
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 5-chloro-2-methoxybenzoate](/img/structure/B2592630.png)
![3-[5-Hydroxy-3-(thiophen-3-yl)pentyl]-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2592633.png)
